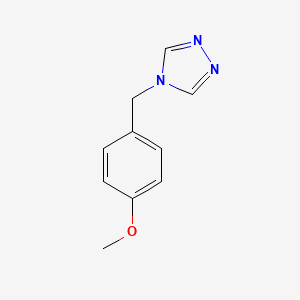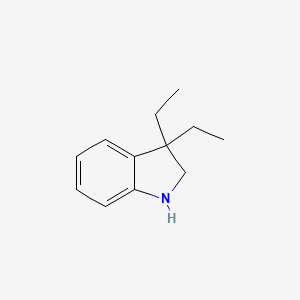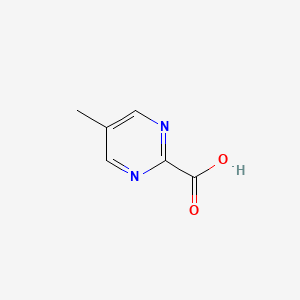
4-(4-Methoxybenzyl)-4H-1,2,4-triazole
Descripción general
Descripción
The compound “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds. Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “4-Methoxybenzyl” part suggests a benzene ring with a methoxy (OCH3) group and a benzyl group attached .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” would likely involve a triazole ring attached to a benzene ring via a methylene (-CH2-) bridge, with a methoxy group (-OCH3) attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-Methoxybenzyl)-4H-1,2,4-triazole” are not available, related compounds such as 4-methoxybenzyl chloride have been used in various chemical reactions .Aplicaciones Científicas De Investigación
Enzymatic Potential and Antiproliferative Activity
4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives have been explored for their enzymatic potential, particularly as cholinesterase inhibitors. A study by Arfan et al. (2018) demonstrated that these derivatives exhibit significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The anti-proliferative activity of these compounds was also assessed, indicating potential applications in cancer research (Arfan et al., 2018).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) synthesized novel derivatives of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole and investigated their potential as inhibitors of lipase and α-glucosidase enzymes. These enzymes are critical in metabolic processes, and inhibitors can be valuable in treating diseases like diabetes and obesity. The study found that some derivatives exhibited substantial inhibitory activity (Bekircan et al., 2015).
Diuretic Properties
Research by Kravchenko (2018) on 1,2,4-triazole derivatives, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole, has shown these compounds to have both diuretic and antidiuretic effects. This indicates potential therapeutic applications in managing fluid balance in the body (Kravchenko, 2018).
Corrosion Inhibition
A study by Prajila and Joseph (2017) explored the use of triazole Schiff's bases, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole, as corrosion inhibitors for mild steel in hydrochloric acid. Their research demonstrated that these compounds are effective in preventing corrosion, suggesting applications in industrial and engineering fields (Prajila & Joseph, 2017).
Anticancer Potential
Bekircan et al. (2008) synthesized derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity. They found that some of these compounds showed promising results against a variety of cancer cell lines, highlighting their potential in cancer therapy research (Bekircan et al., 2008).
Antimicrobial and Antioxidant Activities
A study by Sumrra et al. (2021) focused on the synthesis of metal complexes with triazole compounds, including 4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives. These complexes were evaluated for their antimicrobial and antioxidant activities, showing effectiveness against various bacterial and fungal strains. The study also highlighted their potential as therapeutic agents in treating microbial infections (Sumrra et al., 2021).
Urease Inhibition and Antibacterial Studies
Hanif et al. (2012) synthesized a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, including derivatives with methoxybenzyl groups. These compounds were tested for their urease inhibition and antibacterial activities, showing significant results and indicating their potential in developing new antimicrobial agents (Hanif et al., 2012).
Synthesis and Structural Studies
Structural and synthesis studies of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole derivatives have been conducted, providing insights into their chemical properties and potential applications in various fields. These studies include X-ray diffraction techniques and density functional theory (DFT) calculations, offering a deeper understanding of the molecular structure and reactivity of these compounds (Srivastava et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-7-11-12-8-13/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMIDFJQLJRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512372 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzyl)-4H-1,2,4-triazole | |
CAS RN |
36175-43-6 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)











![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)